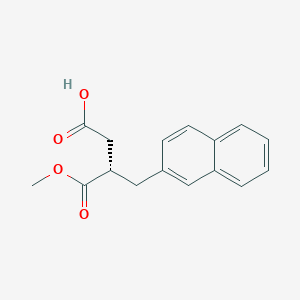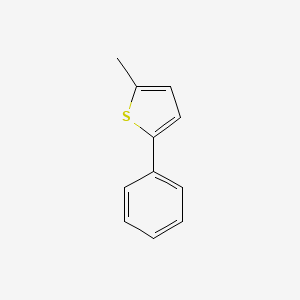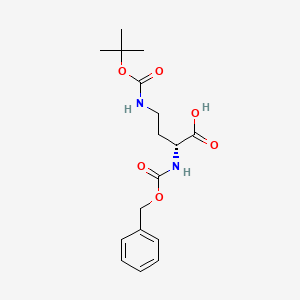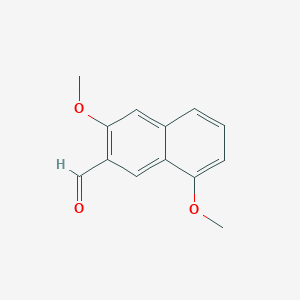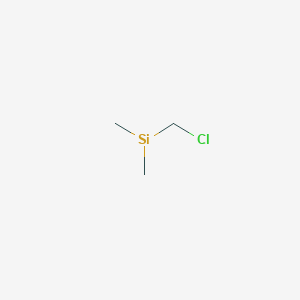
(Chloromethyl)dimethylsilane
Übersicht
Beschreibung
(Chloromethyl)dimethylsilane is an organosilicon compound with the chemical formula ClCH₂Si(CH₃)₂Cl. It is a versatile reagent used in organic synthesis, particularly in the modification of silicon-based materials. The compound is characterized by the presence of a chloromethyl group attached to a silicon atom, which is also bonded to two methyl groups and another chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Chloromethyl)dimethylsilane can be synthesized through several methods. One common method involves the hydrolysis of (chloromethyl)dimethylchlorosilane. This process typically requires the use of a dry solvent such as tetrahydrofuran (THF) or acetonitrile. The reaction is carried out by slowly adding water to a solution of (chloromethyl)dimethylchlorosilane in the chosen solvent, maintaining a controlled temperature to ensure optimal yield .
Another method involves the hydrolysis of N-[(chloromethyl)dimethylsilyl]amines or N-(chloromethyl)dimethylsilyl-N-methylamide of diisopropylphosphoric acid. These reactions also require careful control of reaction conditions, including temperature and solvent choice .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis reactions using (chloromethyl)dimethylchlorosilane as the starting material. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent composition.
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new silicon-containing compounds.
Condensation Reactions: In the presence of bases or acids, this compound can undergo condensation reactions to form siloxanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in substitution reactions.
Major Products
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of silicon-based polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (Chloromethyl)dimethylsilane involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of new silicon-containing compounds. The silicon atom in this compound can also participate in condensation reactions, forming siloxane bonds that are crucial in the synthesis of silicone-based materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Chloromethyl)trimethylsilane
- Dichloromethylsilane
- Dichlorodimethylsilane
Uniqueness
(Chloromethyl)dimethylsilane is unique due to its bifunctional nature, possessing both a chloromethyl group and a silicon atom bonded to two methyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile reagent in organic synthesis and industrial processes .
Eigenschaften
InChI |
InChI=1S/C3H8ClSi/c1-5(2)3-4/h3H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJFATIYVLZNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883957 | |
| Record name | Silane, (chloromethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-74-9 | |
| Record name | (Chloromethyl)dimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)dimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, (chloromethyl)dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (chloromethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Chloromethyl)dimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53NF3P6VJM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Chloromethyl(dimethyl)silane and how was it determined?
A: Chloromethyl(dimethyl)silane consists of a central silicon atom bonded to two methyl groups (-CH3), one chloromethyl group (-CH2Cl), and one hydrogen atom. [] The molecular structure and conformation of gaseous Chloromethyl(dimethyl)silane were determined using electron diffraction. [] This technique allows researchers to analyze the interference patterns created by electrons scattered by the molecule, providing insights into bond lengths, angles, and overall shape.
Q2: What are some of the synthetic applications of Chloromethyl(dimethyl)silane?
A: Chloromethyl(dimethyl)silane serves as a valuable reagent in organic synthesis. For example, it's been utilized in the synthesis of N-[chloro(dimethyl)silyl]-N-methylacetamide. [] This compound, with its silicon-nitrogen bond, could potentially be used as a precursor for the preparation of other silicon-containing compounds.
Q3: Can you provide an example of how Chloromethyl(dimethyl)silane derivatives are used in medicinal chemistry?
A: Researchers have explored the use of Chloromethyl(dimethyl)silane derivatives in the synthesis of biologically active compounds. One example is the synthesis of 2-sila-5-morpholinones, a class of heterocyclic compounds. [] While the specific biological activity of these synthesized morpholinones isn't detailed in the provided abstract, exploring new synthetic routes for this class of compounds could lead to the discovery of novel drug candidates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


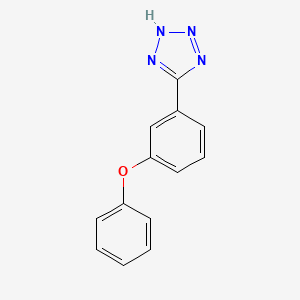


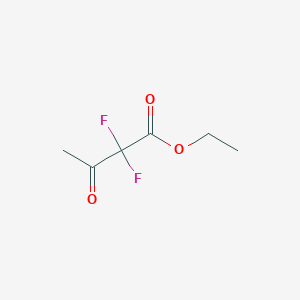
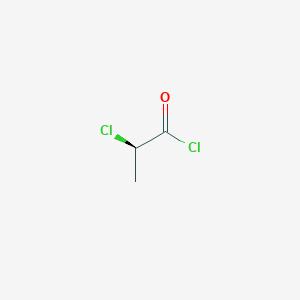

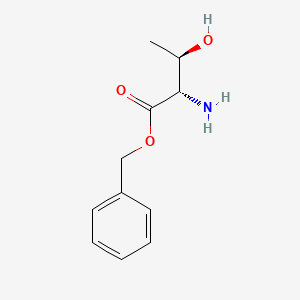
![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)


